

Introduction: A Versatile Fluorinated Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Benzylxy)-2-fluorobenzaldehyde
Cat. No.:	B1601438

[Get Quote](#)

4-(Benzylxy)-2-fluorobenzaldehyde is a key organic intermediate characterized by a unique molecular architecture that makes it a valuable building block in medicinal chemistry and materials science.^{[1][2][3]} Its structure, which features a reactive aldehyde group, a stable benzylxy protecting group, and a strategically positioned fluorine atom, provides a versatile scaffold for the synthesis of complex, biologically active molecules.^{[1][2][3][4]} The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.^{[2][3][4][5]} This guide offers a comprehensive overview of the chemical properties, synthesis, and diverse applications of **4-(Benzylxy)-2-fluorobenzaldehyde**, tailored for researchers and professionals in drug development.

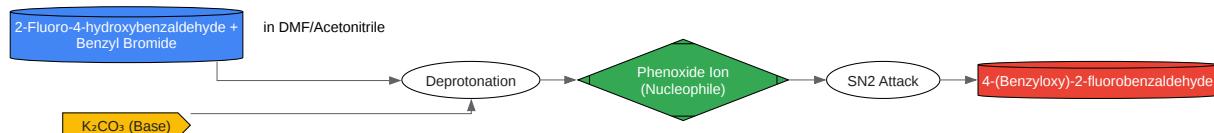
Physicochemical and Spectroscopic Profile

This compound typically appears as a white to pale-yellow or yellow-brown crystalline powder.^[6] It is soluble in common organic solvents like methanol, ethyl acetate, ethanol, and ether, but has limited solubility in water.^{[2][6]}

Table 1: Physicochemical Properties of **4-(Benzylxy)-2-fluorobenzaldehyde**

Property	Value	Reference(s)
CAS Number	504414-32-8	[6]
Molecular Formula	C ₁₄ H ₁₁ FO ₂	[1][2][5]
Molecular Weight	230.23 g/mol	[1][2]
Appearance	White crystalline powder	[6]
Melting Point	72-76 °C	[6]
Purity	Typically ≥95-98%	[2][5]
Storage	Store at 2-8°C under an inert atmosphere, protected from moisture and light.[2][5][6]	[2][5][6]

Spectroscopic Data (Predicted)


While experimentally verified spectra for **4-(Benzylxy)-2-fluorobenzaldehyde** are not widely available in the public domain, its expected spectroscopic characteristics can be predicted based on its structural components and by comparison with analogous compounds.[1][5][7]

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm), aromatic protons on both the benzaldehyde and benzyl rings (in the range of 6.5-8.0 ppm), and the benzylic methylene protons (~5.0 ppm).[5]
- ¹³C NMR: Key resonances are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon atom bonded to fluorine will exhibit a significant coupling constant.[5]
- IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), the C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100-1200 cm⁻¹).[5]
- Mass Spectrometry: The mass spectrum is expected to display a molecular ion peak [M]⁺ at an m/z of approximately 230.23.[5] A prominent fragmentation pathway for benzylic ethers is the formation of a stable tropylidium ion at m/z 91.[1]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of **4-(BenzylOxy)-2-fluorobenzaldehyde** is the Williamson ether synthesis.[1][2][4] This well-established reaction involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with a benzyl halide, such as benzyl bromide, in the presence of a weak base like potassium carbonate.[2][4]

The reaction mechanism commences with the deprotonation of the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde by the base, forming a nucleophilic phenoxide ion.[2] This phenoxide then undergoes a nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[2]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(BenzylOxy)-2-fluorobenzaldehyde** via Williamson ether synthesis.

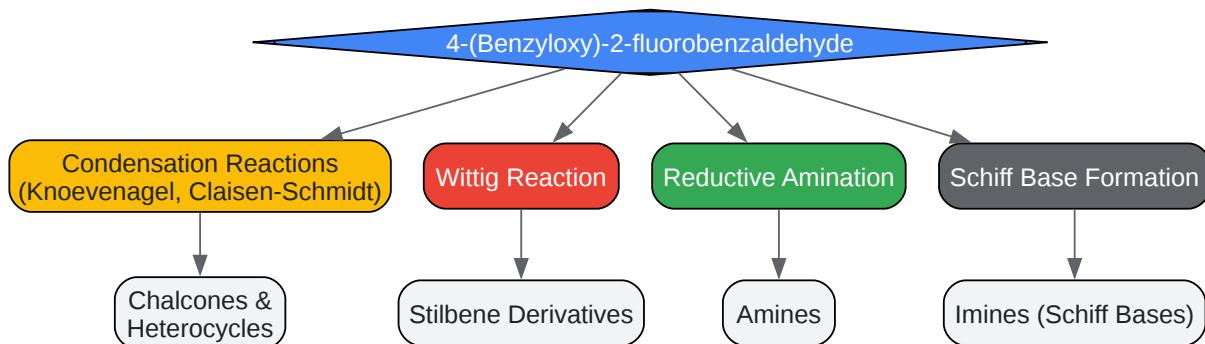
Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for synthesizing similar benzyloxy-substituted aromatic compounds.[8][9][10]

- Reagents and Equipment:
 - 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
 - Benzyl bromide (1.1-1.2 eq)[11]
 - Anhydrous potassium carbonate (1.5-2.0 eq)[10][11]

- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[5][10][11]
- Ethyl acetate, water, brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
- Procedure:
 - In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde in anhydrous DMF.
 - Add anhydrous potassium carbonate to the solution and stir the suspension.[11]
 - Slowly add benzyl bromide dropwise to the stirring mixture at room temperature.[8][11]
 - Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[11]
 - After completion, cool the mixture to room temperature and pour it into cold water.[5]
 - Extract the aqueous mixture with ethyl acetate (3x).[8]
 - Combine the organic layers and wash sequentially with water and then brine.[8]
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[8][9]
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-(Benzyl)-2-fluorobenzaldehyde**.[11]

Chemical Reactivity and Synthetic Utility


The reactivity of **4-(Benzyl)-2-fluorobenzaldehyde** is dictated by its distinct functional groups. The aldehyde is the primary site for a variety of transformations, while the benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions.[1][5]

Reactions of the Aldehyde Group:

The aldehyde functionality is a versatile handle for constructing more complex molecules. It readily participates in:

- Nucleophilic Additions and Condensations: Reactions such as the Knoevenagel and Claisen-Schmidt condensations allow for the formation of new carbon-carbon bonds, leading to scaffolds like chalcones, which are precursors to flavonoids and other bioactive heterocycles. [3]
- Wittig Reaction: This reaction transforms the aldehyde into an alkene, providing a route to stilbene derivatives and other unsaturated compounds.[3]
- Reductive Amination: The aldehyde can be converted into an amine, a crucial functional group in many pharmaceutical agents.[1]
- Formation of Schiff Bases: Condensation with primary amines yields imines (Schiff bases), which are important intermediates for the synthesis of various heterocyclic compounds.[10]

The electronic profile of the molecule influences the reactivity of the aldehyde. The fluorine atom at the 4-position and the oxygen of the benzyloxy group at the 2-position are both electron-withdrawing via an inductive effect (-I). However, the benzyloxy group's oxygen can also donate electron density into the aromatic ring through resonance (+R), which may partially offset the inductive withdrawal, modulating the electrophilicity of the carbonyl carbon.[12]

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the aldehyde group in **4-(BenzylOxy)-2-fluorobenzaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of **4-(BenzylOxy)-2-fluorobenzaldehyde** make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.[3][10]

- Anticancer Agents: Derivatives of benzylOxybenzaldehyde have shown potential as anticancer agents.[2] The scaffold is particularly suited for developing inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers that is linked to chemoresistance and cancer stem cells.[4] Inhibitors designed from this scaffold can block the enzyme's active site, thereby disrupting aberrant signaling pathways that promote tumorigenesis.[4]
- Neurodegenerative Diseases: The benzylOxy-aryl motif is a promising scaffold for agents targeting neurodegenerative diseases.[1][10] For instance, chalcone derivatives synthesized from benzylOxy-substituted precursors have been explored as multifunctional agents for Alzheimer's disease.[1]
- Other Therapeutic Areas: The 4-benzylOxy-benzylamino chemotype has been investigated for developing potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPAR α), which have potential applications in treating retinal disorders.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-(BenzylOxy)-2-fluorobenzaldehyde**. It may cause skin and eye irritation.[2][6][13][14]

- Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15] Avoid breathing dust and prevent contact with skin and eyes.[13][15][16] Wash hands thoroughly after handling.[13]

- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[\[6\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#) The substance is sensitive to oxidation and should be stored under an inert atmosphere.[\[6\]](#)
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[16\]](#)[\[17\]](#) For skin contact, wash off with soap and plenty of water.[\[16\]](#)[\[17\]](#) If inhaled, move to fresh air.[\[13\]](#)[\[17\]](#) If swallowed, rinse mouth with water and seek medical attention.[\[14\]](#)[\[16\]](#)[\[17\]](#)

Conclusion

4-(BenzylOxy)-2-fluorobenzaldehyde stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifecta of a reactive aldehyde, a cleavable benzylOxy protecting group, and a strategically placed fluorine atom provides a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The insights and protocols detailed in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key building block in the creation of next-generation pharmaceuticals and advanced materials.

References

[6] ChemShuttle. **4-(benzyloxy)-2-fluorobenzaldehyde**; CAS No. 504414-32-8. [\[8\]](#)
Benchchem. Application Notes and Protocols: Synthesis of 2-(BenzylOxy)-4-fluorobenzaldehyde Derivatives. [\[13\]](#) Cole-Parmer. Material Safety Data Sheet. [\[16\]](#) Fisher Scientific. SAFETY DATA SHEET. [\[1\]](#) Benchchem. An In-depth Technical Guide to 2-(BenzylOxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. [\[12\]](#) Benchchem. A Comparative Guide to the Reactivity of 2-(BenzylOxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. [\[17\]](#) Thermo Fisher Scientific. SAFETY DATA SHEET. (2009-05-19). [\[15\]](#) Fisher Scientific. SAFETY DATA SHEET. Benchchem. An In-depth Technical Guide to 2-(BenzylOxy)-4-fluorobenzaldehyde (CAS: 202857-89-4). [\[14\]](#) MedchemExpress.com. Safety Data Sheet. (2025-08-05). [\[4\]](#) Benchchem. Technical Guide: 2-(BenzylOxy)-4-fluorobenzaldehyde. [\[5\]](#) Benchchem. An In-depth Technical Guide to 2-(BenzylOxy)-4-fluorobenzaldehyde. [\[3\]](#) Benchchem. The Pivotal Role of 2-(BenzylOxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. [\[9\]](#) National Institutes of Health. 4-(BenzylOxy)benzaldehyde - PMC. Benchchem. An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(BenzylOxy)-4-fluorobenzaldehyde. [\[10\]](#) Benchchem. The Pivotal Role

of 2-(BenzylOxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. [18] ECHEMI. Buy 2-(benzylOxy)-4-fluorobenzaldehyde Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Benchchem. Comparative Analysis of the ^1H NMR Spectral Data of 2-(BenzylOxy)-4-fluorobenzaldehyde and Related Compounds. Sigma-Aldrich. 4-benzylOxy-3-fluorobenzaldehyde AldrichCPR. [11] Benchchem. Technical Support Center: Synthesis of 2-(BenzylOxy)-4-fluorobenzaldehyde. [19] Chem-Impex. 4-Fluorobenzaldehyde. [20] ChemicalBook. 4-BenzylOxybenzaldehyde(4397-53-9) ^1H NMR spectrum. [21] MilliporeSigma® (Sigma-Aldrich). 4-(BenzylOxy)benzaldehyde, 1 X 25 g (123714-25G). ChemicalRegister.com. 2-(BenzylOxy)-4-chloro-3-fluorobenzaldehyde (CAS No. 2586125-75-7) Suppliers. [22] ChemicalBook. 4-(4-fluorobenzylOxy)benzaldehyde(56442-17-2) 1 h nmr.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(BenzylOxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. chemimpex.com [chemimpex.com]
- 20. 4-Benzylxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]
- 21. alkalisci.com [alkalisci.com]
- 22. 4-(4-FLUOROBENZYLOXY)BENZALDEHYDE(56442-17-2) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: A Versatile Fluorinated Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601438#4-benzylxy-2-fluorobenzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com